2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
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Overview
Description
2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-fluorobenzyl bromide, which is then reacted with 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the desired sulfide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced forms.
Scientific Research Applications
2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazoles: Widely studied for their antibacterial and antifungal activities.
Uniqueness
2-CHLORO-4-FLUOROBENZYL (5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-cyclopropyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3S/c1-18-12(8-2-3-8)16-17-13(18)19-7-9-4-5-10(15)6-11(9)14/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPVXUPRFCILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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